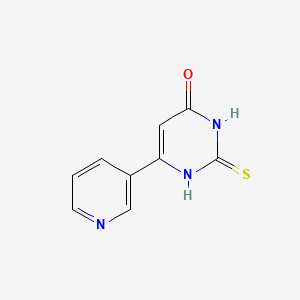

6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Description

6-Pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a pyridin-3-yl substituent at the 6-position and a thioxo (C=S) group at position 2. This heterocyclic scaffold is structurally related to uracil and thiouracil derivatives, which are known for their biological relevance in nucleic acid chemistry and medicinal applications .

Properties

IUPAC Name |

6-pyridin-3-yl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-4-7(11-9(14)12-8)6-2-1-3-10-5-6/h1-5H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXRBRUQEKMUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one typically involves the condensation of pyridine-3-carbaldehyde with thiourea and a β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Example Reaction:

- Pyridine-3-carbaldehyde + Thiourea + β-ketoester

- Reaction conditions: Acidic or basic medium, reflux for several hours

- Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.

Substitution: The pyridine and pyrimidine rings can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, thioether derivatives

Substitution: Substituted pyridine and pyrimidine derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, a study reported minimal inhibitory concentration (MIC) values indicating that these compounds can effectively inhibit bacterial growth, making them potential candidates for new antibiotic development.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, a derivative of this compound was shown to inhibit cell proliferation in breast cancer cells by targeting the PI3K/Akt pathway, leading to increased apoptosis and reduced tumor growth in animal models .

Enzyme Inhibition

6-Pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acts as an enzyme inhibitor in various biochemical pathways. Its mechanism involves binding to the active site of enzymes, blocking substrate access. This property is particularly valuable in drug design for conditions such as diabetes and hypertension where enzyme regulation is crucial .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. Research indicates that it can effectively target key enzymes involved in the growth and reproduction of agricultural pests, thus reducing crop damage . For example, field trials have demonstrated significant reductions in pest populations when crops were treated with formulations containing this compound.

Herbicide Development

In addition to its pesticidal properties, 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been explored as a potential herbicide. Its ability to inhibit specific plant growth regulators makes it a candidate for developing selective herbicides that can control unwanted vegetation without harming crops .

Material Science Applications

Polymer Synthesis

The unique chemical structure of 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to degradation under environmental stressors .

Nanotechnology

In nanotechnology, this compound has been utilized in the fabrication of nanomaterials with specific electronic and optical properties. Its ability to form stable complexes with metal ions has led to the development of nanocomposites that are useful in sensors and electronic devices .

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 20 | |

| Anticancer | MCF-7 (Breast Cancer) | IC50: 10 |

Table 2: Agricultural Efficacy

Mechanism of Action

The mechanism of action of 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, it may interact with specific molecular targets, such as receptors or proteins, to exert its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Alkyl substituents (methyl, ethyl, propyl) improve solubility in organic solvents and facilitate metal coordination, as seen in Au(III) complexes .

- Aromatic substituents (pyridinyl, chlorophenyl, benzyl) enhance π-π interactions and may increase binding affinity to biological targets .

- Amino groups introduce nucleophilic reactivity but complicate regioselectivity in further functionalization .

Key Trends :

- Metal coordination amplifies antimicrobial efficacy, as seen in Au(III) and Pt(II) complexes .

- Electron-withdrawing groups (e.g., nitro) improve enzyme inhibition by stabilizing charge-transfer interactions .

- Hydrophobic substituents (e.g., benzyl, chlorophenyl) may enhance membrane penetration in antimicrobial assays .

Challenges :

- Regioselectivity: Amidoalkylation of hydroxy-substituted analogs produces mono-, di-, and trisubstituted mixtures .

- Catalyst dependency: Zeolite-nano Au improves reaction efficiency but requires precise nanoparticle synthesis .

Biological Activity

6-Pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the class of thioxo-dihydropyrimidinones, which have gained attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer properties.

The molecular formula of 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is with a molecular weight of 205.24 g/mol. It features a pyridine ring fused to a thioxo-dihydropyrimidinone structure, which contributes to its unique chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiourea and β-keto esters under acidic or basic conditions. The Biginelli reaction is a common method used for synthesizing derivatives of thioxo-dihydropyrimidinones .

Antimicrobial Activity

Research indicates that derivatives of 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For instance, a series of derivatives were tested against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The results demonstrated that certain derivatives exhibited IC50 values comparable to established anticancer agents like Harmine. Notably, some compounds showed enhanced cytotoxicity, indicating their potential as novel anticancer drugs .

| Compound | IC50 (HCT-116) | IC50 (HepG2) |

|---|---|---|

| 6-Pyridin-3-yl derivative A | 2.40 ± 0.12 µM | 2.54 ± 0.82 µM |

| 6-Pyridin-3-yl derivative B | 2.03 ± 0.72 µM | 2.17 ± 0.83 µM |

The mechanism by which 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its biological effects is primarily through enzyme inhibition. The compound can interact with specific molecular targets such as topoisomerases and protein kinases, leading to the disruption of essential cellular processes in pathogens and cancer cells .

Case Studies

In one study focusing on the synthesis and evaluation of various thioxo-dihydropyrimidinones, researchers identified that modifications on the pyridine ring significantly influenced the biological activity of the compounds. The presence of electron-withdrawing or electron-donating groups on the pyridine ring was found to enhance or reduce the anticancer efficacy .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

| Substituent (Position) | Activity (IC₅₀/ED₅₀) | Target | Source |

|---|---|---|---|

| 4-Cl (Pyridine) | 12 µM | DNA ligase IV | |

| 3-CH₃ (Pyridine) | 8 mg/kg (ED₅₀) | Anticonvulsant |

Contradiction Note: Some studies report reduced activity with bulky groups (e.g., benzyl), likely due to steric hindrance .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

Discrepancies arise from:

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. primary neurons) or incubation times .

- Metabolic Stability: Species-dependent metabolism (e.g., oxidative desulfuration in humans vs. rodents) .

Resolution Strategies:

Standardize Assays: Use identical cell models (e.g., NIH/3T3 for cytotoxicity) and controls (e.g., SCR7 for DNA repair inhibition) .

Metabolite Profiling: LC-MS/MS to identify species-specific biotransformation products .

Advanced: What experimental design considerations are critical for optimizing reaction yields?

Methodological Answer:

Key factors include:

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Catalyst | ZnCl₂ (10 mol%) | +25% | |

| Temperature | 70°C (reflux) | +15% |

Basic: What spectroscopic techniques are used to monitor synthetic intermediates?

Methodological Answer:

- TLC (Silica GF254): Ethyl acetate/hexane (3:7) mobile phase; UV visualization at 254 nm .

- In-situ FTIR: Track disappearance of thiourea C=S (1250 cm⁻¹) and formation of C=O (1680 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s pharmacokinetics?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to targets (e.g., DNA-PKcs) using software like AutoDock Vina. Parameters:

- Grid box size: 25 ų centered on active sites .

- Force fields: AMBER for protein-ligand interactions .

- ADMET Prediction: Tools like SwissADME estimate logP (2.1–3.5) and CYP450 inhibition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.